1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium
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Overview
Description
1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium is a complex organic compound with a unique structure that includes a piperidinium core and a pyranochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium typically involves multiple steps. The key steps include the formation of the pyranochromene ring and the subsequent attachment of the piperidinium group. Common reagents used in these reactions include alkynes, piperidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: Shares structural similarities with the pyranochromene moiety.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Similar in terms of having multiple functional groups and complex structure.
Uniqueness
1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium is unique due to its combination of a piperidinium core and a pyranochromene moiety, which imparts distinct chemical and biological properties [3][3] .
Properties
Molecular Formula |
C24H34NO2+ |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-ynyl]piperidin-1-ium |
InChI |
InChI=1S/C24H34NO2/c1-23(2)20-13-15-24(3,14-10-18-25(4)16-8-5-9-17-25)27-22(20)19-11-6-7-12-21(19)26-23/h6-7,11-12,20,22H,5,8-9,13,15-18H2,1-4H3/q+1 |
InChI Key |
RDKWTBULQNEFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(OC2C3=CC=CC=C3O1)(C)C#CC[N+]4(CCCCC4)C)C |
Origin of Product |
United States |
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